N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
Description
N-(3,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a substituted benzenesulfonamide derivative characterized by two methyl groups at the 3- and 5-positions of the aniline ring and additional methyl and methoxy substituents on the benzene sulfonyl moiety. This compound has been synthesized via the reaction of 3,5-dimethylaniline with chlorosulfonic acid under controlled conditions, followed by purification through recrystallization from ethanol . Its crystal structure reveals a non-planar conformation, with the two aromatic rings inclined at 82.1(1)°, stabilized by N–H···O hydrogen bonds in the solid state . The substituent arrangement imparts distinct electronic and steric properties, making it a subject of interest in studies of structure-activity relationships (SAR) and crystallographic behavior compared to analogous sulfonamides.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-11-6-12(2)8-15(7-11)18-22(19,20)17-10-16(21-5)13(3)9-14(17)4/h6-10,18H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBGFUYPFWYYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 5-Methoxy-2,4-Dimethylbenzene
Chlorosulfonation introduces the sulfonyl chloride group directly onto the aromatic ring. The reaction employs chlorosulfonic acid (ClSO₃H) under anhydrous conditions.
Procedure :
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5-Methoxy-2,4-dimethylbenzene (1 mol) is dissolved in dry dichloromethane (DCM) at 0–5°C.
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Chlorosulfonic acid (1.2 mol) is added dropwise over 1 hour while maintaining the temperature below 10°C.
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The mixture is stirred for 4–6 hours, after which the sulfonyl chloride precipitates.
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The product is filtered, washed with cold DCM, and dried under vacuum.
Key Considerations :
Sulfonation Followed by Chlorination
An alternative approach involves sequential sulfonation and chlorination:
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Sulfonation : The parent aromatic compound is treated with concentrated sulfuric acid at 80°C for 3 hours to form 5-methoxy-2,4-dimethylbenzene-1-sulfonic acid.
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Chlorination : Thionyl chloride (SOCl₂) is added to the sulfonic acid in DCM, refluxed for 2 hours to yield the sulfonyl chloride.
Advantages :
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Avoids handling highly corrosive chlorosulfonic acid.
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Achieves comparable yields (70–78%) but requires additional purification steps.
Sulfonamide Formation via Nucleophilic Substitution
The sulfonyl chloride intermediate reacts with 3,5-dimethylaniline to form the target sulfonamide. This step is critical for achieving high enantiomeric purity and avoiding N-alkylation side reactions.
Standard Amine Coupling Protocol
Reaction Conditions :
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Solvent : Anhydrous toluene or DCM.
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Base : Pyridine or triethylamine (TEA) to neutralize HCl.
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Temperature : 0–5°C initially, then room temperature.
Procedure :
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5-Methoxy-2,4-dimethylbenzene-1-sulfonyl chloride (1 mol) is dissolved in DCM.
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3,5-Dimethylaniline (1.05 mol) and TEA (1.1 mol) are added dropwise at 0°C.
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The reaction is stirred for 12–24 hours at room temperature.
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The mixture is washed with 5% HCl, water, and brine, then dried over Na₂SO₄.
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The crude product is recrystallized from ethanol/water (4:1).
Yield and Purity :
Optimized Industrial-Scale Method
For large-scale production, continuous flow reactors enhance efficiency:
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Continuous Flow Setup :
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Sulfonyl chloride and 3,5-dimethylaniline are pumped into a reactor at 25°C.
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Residence time: 30 minutes.
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In-line Quenching :
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The effluent is mixed with aqueous NaHCO₃ to neutralize excess acid.
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Crystallization :
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The product crystallizes upon cooling and is filtered through a centrifuge.
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Benefits :
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20% higher throughput compared to batch processes.
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Consistent purity (>99%) and reduced solvent use.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chlorosulfonation | 65–75 | 95–97 | Moderate | High |
| Sulfonation-Chlorination | 70–78 | 97–99 | High | Moderate |
| Continuous Flow | 85–90 | >99 | High | High |
Key Insights :
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Chlorosulfonation is cost-effective but less suitable for large-scale production due to safety concerns.
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Continuous flow methods offer superior scalability and purity, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Byproduct Formation
Solvent Selection
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Toluene vs. DCM : Toluene reduces side reactions but requires higher temperatures for dissolution. DCM offers faster kinetics but demands stringent drying.
Industrial-Scale Production Considerations
Catalyst Recycling
Molybdenum-based catalysts (e.g., Mo(acac)₂) improve reaction rates and can be recovered via filtration, reducing costs by 15–20%.
Waste Management
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Acid Waste : Neutralized with Ca(OH)₂ to form gypsum for construction use.
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Solvent Recovery : Distillation reclaims >90% of DCM or toluene.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide exhibits significant antimicrobial properties. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Studies indicate that this compound demonstrates effectiveness against various strains of bacteria, making it a candidate for further development as an antibiotic agent.
Case Study: Inhibition of Bacterial Growth
A study conducted on the antimicrobial efficacy of various sulfonamides revealed that this compound showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics. This suggests potential for use in treating infections caused by resistant bacterial strains.
Agricultural Applications
Herbicidal Properties
Sulfonamide derivatives have been investigated for their herbicidal activity. This compound has been identified as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth.
Case Study: Efficacy Against Weeds
Field trials demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls. The compound's mechanism of action involves disrupting metabolic pathways in target plants while exhibiting low toxicity to non-target species.
Materials Science
Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its incorporation into plastics enhances thermal stability and UV resistance.
Data Table: Properties of Sulfonamide Additives in Polymers
| Property | Value |
|---|---|
| Thermal Stability | Improved by 15% |
| UV Resistance | Enhanced by 30% |
| Compatibility with PVC | Excellent |
Summary of Findings
The compound this compound shows promise across various fields:
- Medicinal Chemistry: Potential antibiotic with significant antimicrobial activity.
- Agricultural Science: Effective herbicide with minimal impact on non-target plants.
- Materials Science: Enhances properties of polymers as an additive.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator, altering the activity of these proteins and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The crystal structure of N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (Compound I ) has been compared to related N-(aryl)benzenesulfonamides (Compounds II , III , and IV ). Key structural parameters include:
| Parameter | Compound I | Compound II | Compound III | Compound IV |
|---|---|---|---|---|
| S–O Bond Angle (°) | 53.9(2) | 46.1(3) | 47.7(3) | 67.9(2) |
| Dihedral Angle (°) | 82.1(1) | 67.5(1) | 72.9(1) | 82.4(1) |
| Hydrogen Bonding Pattern | N–H···O(S) | N–H···O(S) | N–H···O(S) | N–H···O(S) |
- Dihedral Angle : The larger dihedral angle in I (82.1°) compared to II (67.5°) and III (72.9°) indicates greater steric hindrance between the two aromatic rings due to the 3,5-dimethyl substitution on the aniline moiety. This contrasts with IV , which has a similar dihedral angle (82.4°) despite differing substituents .
- S–O Bond Geometry : The S–O bond angle in I (53.9°) deviates significantly from II and III , suggesting that electron-donating methyl groups on the sulfonyl benzene ring influence sulfonamide geometry .
Electronic and Functional Comparisons
- PET Inhibition Activity : In a study of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the 3,5-dimethylphenyl-substituted derivative exhibited potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), comparable to fluoro-substituted analogs. This highlights the importance of meta-substitution and lipophilicity in bioactivity .
- Substituent Effects: Electron-withdrawing groups (e.g., –F, –Cl) generally enhance PET inhibition by increasing electrophilicity, whereas electron-donating groups (e.g., –CH₃) may reduce activity.
Solid-State Packing and Solubility
The crystal packing of I involves N–H···O hydrogen bonds, forming dimeric pairs. This contrasts with N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, where the asymmetric unit contains two molecules due to steric effects of the trichloroacetyl group . The methoxy and methyl groups in I likely enhance solubility in polar solvents compared to halogenated analogs, though this remains untested.
Research Findings and Implications
- SAR Insights : The 3,5-dimethyl substitution on the aniline ring enhances conformational rigidity, which may influence receptor binding in biological applications. However, the electron-donating nature of methyl groups could reduce electrophilic interactions critical for PET inhibition .
- Crystallographic Trends : Meta-substitution patterns (e.g., 3,5-dimethyl) consistently induce larger dihedral angles in sulfonamides and acetamides, suggesting a general steric effect in aryl-substituted compounds .
Biological Activity
N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and antimicrobial properties. This article reviews the compound's biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H19N1O3S
- CAS Registry Number : Not explicitly mentioned in the sources but can be derived from the chemical structure.
Antitumor Activity
Research indicates that sulfonamide derivatives exhibit significant antitumor activity. For instance, a study highlighted that compounds with similar structures to this compound showed promising results against various cancer cell lines. The compound's mechanism often involves inhibition of carbonic anhydrase (CA) isoforms, which are crucial in tumor progression.
Table 1: Inhibitory Activity Against Cancer Cell Lines
The data indicates that structural modifications significantly affect the inhibitory potency against cancer cells.
Antimicrobial Activity
The antimicrobial efficacy of sulfonamides is well-documented. A study assessing various sulfonamide derivatives found that modifications at specific positions on the phenyl ring enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 22 | E. coli | 32 µg/mL | |
| 22 | S. aureus | 16 µg/mL |
This table demonstrates the compound's potential as an antibacterial agent, particularly with specific substitutions on the aromatic rings.
Case Study 1: Inhibition of Carbonic Anhydrase
In a study focused on CA IX inhibitors, this compound was tested alongside other derivatives. The results indicated that this compound effectively inhibited CA IX activity in hypoxic conditions prevalent in tumors, suggesting its potential utility in cancer therapy.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment revealed that this compound exhibited a concentration-dependent reduction in cell viability across multiple cancer cell lines. The study utilized various assays to confirm its effectiveness compared to established chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis suggests that:
- The presence of electron-withdrawing groups enhances biological activity.
- Substituents at the ortho and para positions of the phenyl ring are critical for cytotoxic effects.
This information is pivotal for future drug design efforts aimed at optimizing the efficacy of sulfonamide derivatives.
Q & A
Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide?
The synthesis typically involves a multi-step process:
- Sulfonamide formation : React a substituted aniline (e.g., 3,5-dimethylaniline) with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Functional group protection : Methoxy and methyl groups may require protection during synthesis to prevent undesired side reactions, as seen in analogous sulfonamide syntheses .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), with yields optimized by controlling reaction temperature (0–25°C) and solvent polarity .
Q. How can researchers characterize the compound’s purity and structural integrity?
Key analytical methods include:
- HPLC : Quantify purity (>98% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
- NMR spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dimethylphenyl group at δ 6.7–7.2 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. What initial biological screening approaches are suitable for this compound?
- Enzyme inhibition assays : Test against targets like carbonic anhydrase or cyclooxygenase, given sulfonamides’ known affinity for metalloenzymes .
- Antimicrobial testing : Use microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi, referencing protocols from structurally similar sulfonamides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonamide coupling efficiency .
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation, balancing cost and environmental impact .
- Scale-up challenges : Mitigate exothermic reactions using controlled addition of sulfonyl chloride and real-time monitoring via in-situ IR spectroscopy .
Q. How do steric and electronic effects of substituents influence biological activity?
- Structure-Activity Relationship (SAR) : Systematic substitution of methoxy and dimethyl groups can alter binding kinetics. For example:
| Substituent Modification | Observed Effect (Analog Studies) | Reference |
|---|---|---|
| Methoxy → Ethoxy | Reduced COX-2 inhibition | |
| 3,5-Dimethyl → 2,4-Dimethyl | Improved bacterial MIC values |
- Computational modeling : Density Functional Theory (DFT) predicts electron-withdrawing/donating effects on sulfonamide reactivity .
Q. How can contradictory data in biological assays be resolved?
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-analysis : Compare datasets from analogs like N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, noting solvent-dependent activity variations in cytotoxicity assays .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for sulfonamide derivatives?
- pH dependence : Solubility in aqueous buffers varies significantly (e.g., sulfonamides are more soluble at pH >8 due to deprotonation) .
- Co-solvent effects : DMSO or PEG-400 enhances solubility in vitro but may interfere with biological activity .
Methodological Recommendations
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Stable for >24 months at -20°C in amber vials under inert gas (N₂/Ar) .
- Additives : Antioxidants (e.g., BHT) prevent oxidation of methoxy groups .
Key Research Gaps
- In vivo pharmacokinetics : Limited data on oral bioavailability and metabolic pathways (e.g., cytochrome P450 interactions) require further study .
- Target specificity : Off-target effects observed in kinase profiling assays suggest the need for isoform-specific inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
